molecular formula C20H22BrN3O3S B2768785 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-58-6

1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2768785
CAS No.: 1106750-58-6
M. Wt: 464.38
InChI Key: ZLOYXPMUJUZBCJ-UHFFFAOYSA-M
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Description

1-(2,3-Dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a cationic heterocyclic compound characterized by a fused imidazo-thiazine core structure, which serves as a versatile building block in organic and medicinal chemistry research . This compound is part of a class of molecules being investigated for their potential biological activities, which, based on studies of closely related analogs, may include antimicrobial, antioxidant, and anti-inflammatory properties . The mechanism of action for these effects is believed to involve interactions with specific biological targets, such as enzymes or receptors, potentially leading to the modulation of inflammatory cytokines or demonstrating free-radical scavenging activity . The synthetic route for such compounds typically involves the cyclocondensation of an appropriate amine, such as 5,6-dihydro-4H-1,3-thiazin-2-amine, with a brominated ketone derivative . The presence of the 4-nitrophenyl substituent is a key structural feature, as this electron-withdrawing group can significantly influence the compound's electronic properties and reactivity, making it a point for further chemical modification and structure-activity relationship (SAR) studies . Researchers utilize this compound in the development of more complex molecular architectures, particularly in the search for new pharmaceutical agents and advanced materials . This product is intended for research and development purposes strictly within a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3S.BrH/c1-14-5-3-6-18(15(14)2)21-13-20(24,22-11-4-12-27-19(21)22)16-7-9-17(10-8-16)23(25)26;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOYXPMUJUZBCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a member of the imidazo-thiazine class of compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by a tetrahydroimidazo-thiazine core with multiple substituents that may influence its biological activity. The presence of the dimethylphenyl and nitrophenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds within the imidazo-thiazine class exhibit a range of biological activities including:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in models of induced seizures. For instance, derivatives with structural similarities have been evaluated for their anticonvulsant properties using picrotoxin-induced convulsion models, demonstrating significant protective indices .
  • Anticancer Activity : The imidazo-thiazine derivatives have been screened against various cancer cell lines. Compounds with similar structures have exhibited cytotoxic effects against A549 (lung adenocarcinoma) and Jurkat (leukemia) cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Compounds in this class have also been assessed for antibacterial and antifungal activities. Specific derivatives have shown promising results against Mycobacterium tuberculosis and other bacterial strains .

Anticonvulsant Studies

In a study evaluating anticonvulsant activity, compounds structurally related to our target compound were tested. The most active compound demonstrated an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2 against convulsions induced by picrotoxin . This suggests that modifications in the imidazo-thiazine structure can enhance anticonvulsant efficacy.

Anticancer Activity

A series of related imidazo-thiazine derivatives were synthesized and tested for anticancer activity. Notably:

  • Compound 13 exhibited equipotent activity against both A549 and Jurkat cell lines with IC50 values less than doxorubicin.
  • Structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings significantly affected cytotoxicity; specifically, m,p-dimethyl substitutions enhanced activity .
CompoundCell LineIC50 (µM)Reference
Compound 13A549<10
Compound 13Jurkat<10
Compound 19NIH/3T315

Antimicrobial Studies

In antimicrobial assays, certain derivatives demonstrated MIC values as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain. The presence of specific substituents was found to enhance antibacterial activity significantly .

Case Studies

Several studies have highlighted the potential therapeutic applications of imidazo-thiazine derivatives:

  • Antitumor Activity : A study reported that certain derivatives showed significant antitumor activity in vivo, correlating structural features with enhanced efficacy against specific tumor types.
  • Neuroprotective Effects : Some compounds demonstrated neuroprotective effects in models of neurodegeneration, suggesting a potential role in treating conditions like epilepsy or Alzheimer's disease due to their ability to modulate neurotransmitter levels.

Scientific Research Applications

The compound 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry and material science, supported by relevant data tables and case studies.

Basic Information

  • IUPAC Name : 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol; bromide
  • Molecular Formula : C20H22BrN3O3S
  • Molecular Weight : 464.38 g/mol

Medicinal Chemistry

The compound exhibits significant biological activity that can be leveraged in the development of pharmaceuticals. Its structure suggests potential as an antimicrobial or anticancer agent due to the presence of nitrophenyl and hydroxy groups which are known to enhance biological activity.

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to this imidazo-thiazine derivative demonstrate promising antimicrobial properties. For instance, derivatives of thiazole compounds have shown efficacy against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .

Case Study: Anticancer Properties

Studies involving related compounds have highlighted their potential in targeting cancer cells. The ability to induce apoptosis in cancerous cells has been documented for several thiazine derivatives. For example, molecular docking studies have shown that such compounds can effectively bind to specific receptors involved in cancer cell proliferation .

Material Science

Due to its unique structural features, this compound can also find applications in material science, particularly in the development of novel materials for electronic and photonic applications.

Example: Conductive Polymers

Research has explored the incorporation of imidazo-thiazine derivatives into conductive polymers. These materials are valuable in developing sensors and other electronic devices due to their enhanced electrical conductivity and stability under various environmental conditions.

Analytical Chemistry

The compound's distinct spectral properties make it suitable for use as a reagent in analytical chemistry. Its ability to form complexes with metal ions can be utilized in the detection and quantification of various substances through spectroscopic methods.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic modifications:

Substituent-Based Comparisons

Table 1: Substituent Variations in Analogous Compounds

Compound Name R1 (Position 1) R2 (Position 3) Key Functional Groups Reference
Target Compound 2,3-Dimethylphenyl 4-Nitrophenyl -OH, -NO₂
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-... bromide 2,3-Dimethylphenyl 4-Ethoxyphenyl -OH, -OCH₂CH₃
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-... bromide Phenyl 4-Fluorophenyl -OH, -F
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-... bromide 4-Chlorophenyl Benzodioxin-yl -OH, -Cl
1-(4-Ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-... bromide 4-Ethylphenyl 4-Fluorophenyl -OH, -F, -CH₂CH₃
Key Observations:
  • Electron-Withdrawing vs.
  • Halogen Effects : Chloro () and fluoro () substituents may increase lipophilicity (logP ~3.87 for ’s compound), influencing bioavailability .
Key Observations:
  • Heterocyclic Modifications : and involve thiadiazole cores instead of thiazinium systems, reducing ring strain but altering electronic properties .
  • Spectral Trends : Aromatic protons in analogous compounds resonate between δ 7.1–8.5 ppm, consistent with nitro- or halogen-substituted aryl groups .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenyl precursors with heterocyclic intermediates. Key steps include:

  • Use of 3-mercaptopropionic acid and aromatic imines in the presence of T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) and pyridine to form the thiazine core .
  • Solvent selection (e.g., THF, dichloromethane) and catalysts (e.g., triethylamine) to stabilize intermediates .
  • Crystallization from ethanol or ethyl acetate/hexane mixtures for purification . Yield optimization requires strict control of temperature (room temperature to 50°C) and stoichiometric ratios of reactants .

Q. How is the compound’s structure validated, and which spectroscopic techniques are most reliable?

Structural confirmation relies on:

  • X-ray crystallography (using SHELX software for refinement) to resolve the thiazine ring conformation and substituent orientations .
  • ¹H/¹³C NMR to assign chemical shifts for the imidazo-thiazine core, aromatic protons, and hydroxyl groups .
  • HRMS (ESI) for precise molecular weight verification, with deviations <2 ppm .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., dihedral angles, ring conformations) be resolved?

Discrepancies in crystal structures (e.g., envelope vs. planar thiazine rings) arise from packing effects or solvent interactions. Mitigation strategies include:

  • Comparing multiple datasets from different crystallization solvents (e.g., ethanol vs. DMF) .
  • Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) influencing conformation .
  • Cross-validating with solid-state NMR to assess dynamic behavior in the crystal lattice .

Q. What methodologies are effective for analyzing its potential biological activity, and how do structural features influence pharmacological profiles?

  • Antimicrobial assays : Test against E. coli, B. mycoides, and C. albicans using broth microdilution (MIC values) .
  • Enzyme inhibition studies : Screen against kinases or cyclooxygenases via fluorescence polarization, leveraging the nitro group’s electron-withdrawing effects for target binding .
  • ADMET prediction : Computational modeling (e.g., SwissADME) to evaluate logP (~3.5), solubility (<0.1 mg/mL), and cytochrome P450 interactions .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • HPLC-MS with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .
  • Reaction monitoring via in-situ IR to track nitro group reduction or hydroxyl oxidation .
  • Optimize protecting groups (e.g., acetyl for hydroxyl) during multi-step synthesis to prevent side reactions .

Q. What computational approaches predict its reactivity or stability under varying pH/temperature conditions?

  • DFT calculations (Gaussian 16) to model hydrolysis pathways of the imidazo-thiazine core, identifying vulnerable bonds (e.g., C–N in thiazine) .
  • Molecular dynamics simulations (AMBER) to assess conformational stability in aqueous vs. lipid environments .

Methodological Challenges and Contradictions

Q. Why do some synthetic protocols report low yields (<50%) despite optimized conditions?

Contradictions arise from:

  • Steric hindrance from the 2,3-dimethylphenyl group, slowing nucleophilic attack during cyclization .
  • Competing side reactions (e.g., nitro group reduction in acidic media), addressed by using inert atmospheres (N₂) .
  • Incomplete purification due to similar polarity of byproducts; flash chromatography with silica gel (20–100% ethyl acetate/hexanes) improves separation .

Q. How do solvent polarity and counterion choice impact crystallization outcomes?

  • Polar solvents (ethanol, DMF) favor π-π stacking of aromatic rings, yielding needle-like crystals .
  • Bromide counterions enhance solubility in polar aprotic solvents but may require ion-exchange chromatography for alternative salt forms (e.g., chloride) .

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